2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 3-chlorophenyl group, a diethylamino group, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorobenzene as the starting material.
N,N-Diethylation: The diethylamino group can be introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline ring structure.
Quinidine: An antiarrhythmic agent with a quinoline ring.
Cinchonine: An alkaloid with antimalarial properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H21ClN2O |
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Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N,N-diethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-4-24(5-2)21(25)19-14(3)20(15-9-8-10-16(22)13-15)23-18-12-7-6-11-17(18)19/h6-13H,4-5H2,1-3H3 |
InChI Key |
REGWAZOORBIOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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